Molybdenum(VI) tetrachloride oxide

Content Navigation

CAS Number

Product Name

IUPAC Name

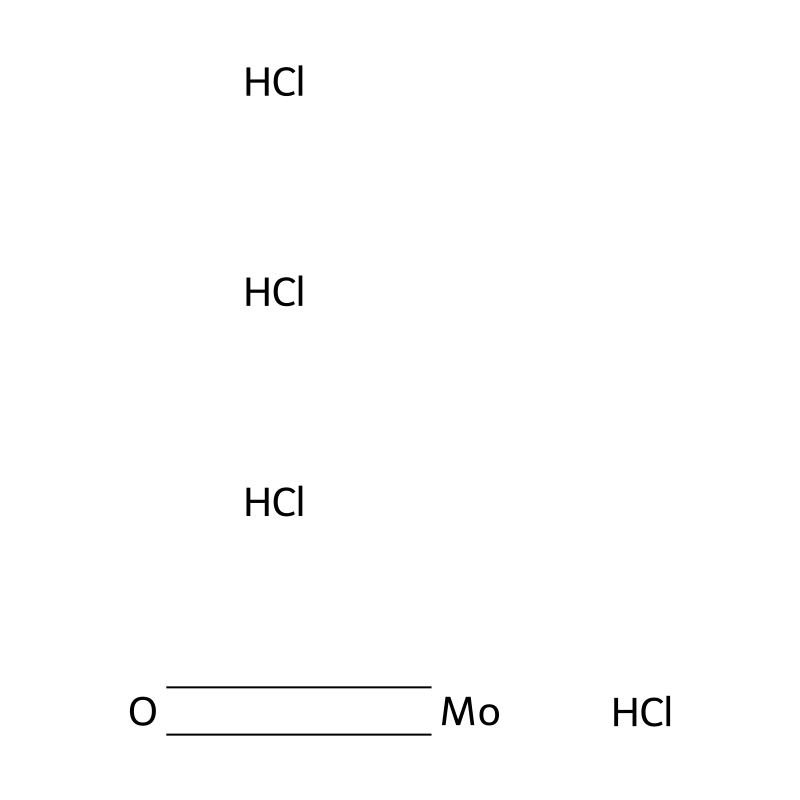

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Catalyst Precursor:

- Living polymerization of acetylenes: MoOCl4 can be used as a precursor to prepare a binary metal catalyst, MoOCl4-n-BuLi, for the controlled polymerization of various substituted acetylenes. This allows for the precise control of polymer chain length and structure, making it valuable for the synthesis of functional polymers with specific properties [].

Oxidant:

- Aromatization of Hantzsch-1,4-dihydropyridines: MoOCl4 exhibits oxidizing properties and can be used to convert Hantzsch-1,4-dihydropyridines, a class of organic compounds, into their corresponding aromatic derivatives. This reaction is relevant in the study and synthesis of biologically active molecules [].

Precursor for composite materials:

Molybdenum(VI) tetrachloride oxide, with the chemical formula MoOCl₄, is a complex inorganic compound characterized by its solid state and notable properties. It has a molecular weight of approximately 253.75 g/mol and typically appears as a yellowish to brown solid that is insoluble in water but can react with various organic solvents. The compound has a melting point ranging from 100 to 101 °C, indicating its thermal stability under standard conditions .

- Hydrolysis: When exposed to moisture, it can hydrolyze to form molybdenum oxides and hydrochloric acid.

- Reactions with Organic Compounds: It serves as a catalyst in various organic reactions, particularly in the polymerization of substituted acetylenes, where it helps facilitate the formation of complex polymers .

- Reduction Reactions: Molybdenum(VI) tetrachloride oxide can be reduced to lower oxidation states, such as molybdenum(IV) or molybdenum(III), using reducing agents like hydrogen or metals.

Molybdenum(VI) tetrachloride oxide can be synthesized through several methods:

- Direct Chlorination: Molybdenum trioxide can be chlorinated using chlorine gas at elevated temperatures.

- Chemical Vapor Deposition: This method involves the deposition of molybdenum and chlorine precursors onto a substrate under controlled conditions.

- Reaction with Chlorinated Solvents: Molybdenum compounds can react with chlorinated solvents to yield molybdenum(VI) tetrachloride oxide .

Molybdenum(VI) tetrachloride oxide finds applications in various fields:

- Catalysis: It is used as a catalyst in organic synthesis, particularly in polymerization reactions.

- Material Science: Employed in the production of advanced materials due to its unique properties.

- Chemical Research: Acts as a reagent in laboratory settings for synthesizing other molybdenum-containing compounds .

Interaction studies involving molybdenum(VI) tetrachloride oxide primarily focus on its catalytic behavior and reactivity with organic substrates. Its role in living polymerization processes demonstrates its ability to interact effectively with various chemical species, leading to the formation of complex structures. Furthermore, studies examining its hydrolysis products provide insights into its environmental behavior and potential impacts on biological systems .

Molybdenum(VI) tetrachloride oxide shares similarities with several other molybdenum compounds, each exhibiting unique properties and applications:

| Compound | Chemical Formula | Key Characteristics |

|---|---|---|

| Molybdenum Trioxide | MoO₃ | Oxidation state +6; used in catalysts and pigments |

| Molybdenum Dioxide | MoO₂ | Oxidation state +4; used in ceramics and electronics |

| Molybdenum Pentachloride | MoCl₅ | Higher chlorination state; used in organic synthesis |

| Molybdenum Disulfide | MoS₂ | Lubricant and semiconductor material |

Molybdenum(VI) tetrachloride oxide is unique due to its specific combination of chlorine and oxygen ligands, which allows it to act effectively as a catalyst while also participating in diverse

Traditional inorganic synthesis methods for molybdenum(VI) tetrachloride oxide primarily involve direct reactions between molybdenum-containing precursors and chlorinating agents. These established approaches have been extensively studied and provide reliable pathways for laboratory-scale preparation of the compound.

Direct Chlorination of Molybdenum Trioxide

The most widely documented traditional synthesis route involves the direct chlorination of molybdenum trioxide using thionyl chloride as the chlorinating agent. This reaction proceeds according to the stoichiometric equation: MoO₃ + 2 SOCl₂ → MoOCl₄ + 2 SO₂. The reaction mechanism involves the transfer of chlorine atoms from thionyl chloride to the molybdenum center while simultaneously removing oxygen as sulfur dioxide. This method offers several advantages including relatively mild reaction conditions and the production of gaseous byproducts that can be easily separated from the desired product.

Industrial implementation of this synthesis route typically occurs at elevated temperatures ranging from 700 to 1000°C. The process involves supplying molybdenum trioxide powder to a reaction container and heating it to the desired temperature range. Chlorine gas is then introduced to facilitate the chlorination reaction, with argon gas often employed as a carrier gas to ensure proper mixing and heat transfer. Under these conditions, molybdenum trioxide reacts with chlorine according to the reaction: MoO₃ + Cl₂ → MoO₂Cl₂ + 0.5O₂, though various degrees of chlorination can occur, producing different molybdenum oxychloride species including MoOCl₂, MoOCl₃, and MoOCl₄.

Synthesis from Molybdenum Pentachloride

An alternative traditional approach involves the oxidation of molybdenum pentachloride with oxygen gas. This method represents a controlled oxidation process where molybdenum pentachloride serves as the molybdenum source and oxygen provides the oxidizing environment necessary to form the oxo-bridged structure characteristic of molybdenum(VI) tetrachloride oxide. The reaction proceeds under carefully controlled atmospheric conditions to prevent over-oxidation or decomposition of the desired product.

This synthesis route offers particular advantages in terms of reaction selectivity and product purity. The use of molybdenum pentachloride as a starting material ensures that the chlorine content is already present in the appropriate stoichiometric ratio, requiring only the addition of oxygen to complete the formation of the tetrachloride oxide structure. Temperature control during this process is critical, as molybdenum(VI) tetrachloride oxide exhibits thermal instability and can decompose to MoOCl₃ at elevated temperatures.

Carbochlorination Processes

Carbochlorination represents another traditional synthetic approach that involves the simultaneous action of chlorine gas and carbon on molybdenum oxide precursors. Research has demonstrated that molybdenum trioxide can undergo carbochlorination at temperatures below 703 K to produce molybdenum oxychloride compounds. This process involves complex reaction mechanisms where carbon serves as a reducing agent while chlorine provides the chlorinating environment.

The carbochlorination process produces multiple reaction products including carbon monoxide, carbon dioxide, and hypochlorous acid, along with the desired molybdenum oxychloride species. Thermodynamic analysis indicates that the reaction between hydrogen chloride and molybdenum trioxide is thermodynamically favorable at 588 K, producing MoO₂Cl₂ and water as reaction products. The presence of carbon in the reaction system creates additional reaction pathways and can influence the overall product distribution and reaction kinetics.

Table 1: Structural Properties of Molybdenum(VI) Tetrachloride Oxide

| Property | Value | Reference |

|---|---|---|

| Molecular geometry | Square pyramidal | [3] [27] [28] |

| Point group symmetry | C₄ᵥ | [3] [27] |

| Mo-O bond length (Å) | 1.638-1.658 | [27] [28] |

| Mo-Cl average bond length (Å) | 2.32 | [27] [32] |

| O-Mo-Cl angle (°) | 100.0-102.9 | [28] |

| Cl-Mo-Cl angle (°) | 86.8-88.9 | [28] |

| Mo displacement from basal plane (Å) | 0.41 | [27] |

| Melting point (°C) | 100-101 | [1] [2] |

| Crystal system | Monoclinic | [28] |

| Space group | P2₁/c | [28] |

Stereochemical Configurations in Chalcogenoether Complexes

The coordination of chalcogenoether ligands to molybdenum(VI) tetrachloride oxide results in distinctive stereochemical configurations that reflect the interplay between electronic preferences and steric constraints [12] [37]. Chalcogenoether ligands, containing sulfur, selenium, or tellurium donor atoms, demonstrate varying coordination modes depending on their denticity and the specific chalcogen involved [37]. Monodentate chalcogenoethers typically form six-coordinate octahedral complexes of the type [MoOCl₃(EMe₂)] where E represents sulfur, selenium, or tellurium [37].

Bidentate chalcogenoether ligands exhibit more complex coordination behavior, forming both facial and meridional isomers in octahedral molybdenum(V) complexes [37]. The stereochemical preference between these isomers is influenced by the chelate ring size and the nature of the chalcogen donor atoms [12]. For dithioether ligands with ethylene or propylene bridges, the facial coordination mode is generally favored due to optimal chelate ring strain and electronic factors [37]. X-ray crystallographic studies reveal that complexes such as [MoOCl₃{MeS(CH₂)₃SMe}] adopt facial configurations, while complexes with different bridge lengths may exhibit meridional arrangements [37].

The coordination behavior of chalcogenoethers demonstrates significant dependence on the chalcogen identity, with sulfur-containing ligands showing the strongest coordination affinity, followed by selenium and tellurium analogs [37]. This trend reflects the decreasing electronegativity and increasing atomic size down the chalcogen group, which affects both sigma-donation capability and pi-back-bonding potential [12]. Telluroether complexes represent particularly rare examples of transition metal coordination compounds containing positive oxidation state molybdenum centers bonded to tellurium donors [37].

The formation of dimeric complexes through chloride bridging represents another important stereochemical feature in chalcogenoether coordination chemistry [37]. Complexes of the type [{MoOCl₂(EMe₂)}₂(μ-Cl)₂] demonstrate how monodentate chalcogenoethers can stabilize dimeric structures through bridging chloride ligands [37]. These dimeric arrangements result in six-coordinate molybdenum centers with distorted octahedral geometries, where the chalcogenoether ligands occupy axial positions relative to the bridging chlorides [37].

Table 2: Coordination Chemistry Parameters

| Complex Type | Coordination Number | Geometry | Oxidation State | Key Features |

|---|---|---|---|---|

| MoOCl₄ (parent compound) | 5 | Square pyramidal | Mo(VI) | C₄ᵥ symmetry, terminal oxo |

| [MoOCl₃(L-L)] (chalcogenoether) | 6 | Octahedral (fac/mer) | Mo(V) | Chelating chalcogenoethers |

| [{MoOCl₂(EMe₂)}₂(μ-Cl)₂] | 6 | Octahedral (dimeric) | Mo(V) | Chloride-bridged dimers |

| [MoOCl₃(thioamide)] | 6 | Octahedral | Mo(V) | Bidentate thioamide coordination |

| MoOCl₄·L (donor ligands) | 6 | Octahedral | Mo(VI) | Addition complexes |

Role of Donor-Acceptor Interactions in Chelation Processes

Donor-acceptor interactions play a fundamental role in determining the coordination behavior and stability of molybdenum(VI) tetrachloride oxide complexes [14] [15]. The molybdenum center in these systems exhibits dual character, functioning both as an electron acceptor through vacant d-orbitals and as a potential electron donor through filled d-orbitals, depending on the specific ligand environment and oxidation state [14]. These interactions are particularly significant in dithiolene-containing complexes, where the metal-ligand covalency is enhanced through back-bonding from molybdenum d-orbitals to low-lying ligand π* orbitals [14] [15].

The dithiolene ligand system exemplifies the complexity of donor-acceptor interactions in molybdenum coordination chemistry [14]. In complexes containing dithiolene ligands, the molybdenum center can engage in π-back-donation to the sulfur-based π* orbitals, resulting in increased metal-ligand covalency and significant geometric distortions [15]. These interactions are manifested through characteristic ligand folding distortions, where the dithiolene chelate adopts non-planar conformations to optimize orbital overlap [15]. The magnitude of these distortions correlates directly with the extent of donor-acceptor orbital mixing and can reach fold angles of up to 70° in extreme cases [15].

Pseudo-Jahn-Teller effects contribute significantly to the donor-acceptor interaction dynamics in molybdenum dithiolene systems [42]. These effects arise from vibronic coupling between electronic states of different symmetries, leading to structural distortions that stabilize the system through enhanced metal-ligand covalency [42]. The pseudo-Jahn-Teller mechanism is particularly important in d¹ and d² electron configurations, where the small energy differences between metal and ligand orbitals facilitate efficient mixing [42].

The chelation process itself is strongly influenced by the balance between sigma-donation from ligand lone pairs and pi-acceptance by the metal center [16]. In molybdenum(VI) systems, the high oxidation state creates a strongly electron-deficient metal center that readily accepts electron density from donor ligands [35]. Simultaneously, the availability of low-lying d-orbitals enables back-donation to suitable acceptor ligands, creating a synergistic effect that enhances chelation stability [16]. This dual donor-acceptor character is particularly evident in mixed-ligand systems where different ligands can simultaneously satisfy both the electron-accepting and electron-donating requirements of the metal center [35].

Table 3: Donor-Acceptor Interaction Parameters

| Interaction Type | Energy Range (eV) | Electronic Effect | Geometric Impact |

|---|---|---|---|

| Mo(dxy) ← S(π*) back-donation | 2.5-3.6 | Increased covalency | Fold angle distortion |

| L → Mo(VI) σ-donation | 1.8-2.4 | Metal stabilization | Bond length contraction |

| Mo=O → L π-acceptance | 3.2-4.1 | Ligand activation | Angular distortion |

| Chelation enhancement | 0.3-0.8 | Ring strain relief | Reduced flexibility |

| Trans influence effects | 0.5-1.2 | Labilization | Bond elongation |

Steric and Electronic Effects of Heterocyclic Thioamide Ligands

Heterocyclic thioamide ligands exhibit distinctive coordination behavior with molybdenum(VI) tetrachloride oxide that is governed by both steric and electronic factors [24] [25]. These ligands typically coordinate through sulfur and nitrogen donor atoms, forming stable chelate complexes where the thioamide group undergoes tautomerization from the thione form to the thiolate form upon metal coordination [24] [25]. The coordination process involves deprotonation of the thioamide nitrogen, resulting in anionic ligands that provide enhanced electron density to the metal center [24].

Electronic effects in heterocyclic thioamide coordination are primarily manifested through the electron-withdrawing or electron-donating nature of substituents on the heterocyclic ring [24] [41]. Electron-withdrawing groups such as nitro or cyano substituents enhance the pi-acceptor character of the thioamide ligand, leading to stronger metal-ligand interactions and increased complex stability [41]. Conversely, electron-donating substituents like methyl or methoxy groups increase the sigma-donor strength of the nitrogen atom while potentially weakening the pi-acceptor capability [24]. These electronic modulations directly influence the coordination geometry and can favor either monodentate or bidentate coordination modes depending on the specific substitution pattern [25].

Steric effects play an equally important role in determining the coordination behavior of heterocyclic thioamide ligands [41] [43]. Bulky substituents in ortho positions relative to the coordination sites create significant steric hindrance that can prevent the formation of chelate complexes and favor monodentate coordination [43]. This steric incompatibility is particularly pronounced when multiple bulky ligands compete for coordination sites around the metal center [43]. However, strategic placement of bulky groups can also stabilize certain coordination geometries by preventing unwanted isomerization or decomposition pathways [41].

The backbone flexibility of heterocyclic thioamide ligands introduces additional complexity to their coordination chemistry [16] [19]. Rigid heterocyclic frameworks tend to enforce specific coordination geometries and can enhance complex stability through reduced conformational entropy loss upon coordination [19]. In contrast, flexible linkers between donor atoms allow for greater adaptability to different metal coordination preferences but may result in decreased selectivity for specific geometric arrangements [16]. The ring size of the heterocyclic system also influences the coordination behavior, with five-membered rings generally providing optimal bite angles for octahedral molybdenum complexes [24].

Substitution patterns on heterocyclic thioamide ligands can dramatically alter their donor-acceptor properties and coordination preferences [25] [26]. Para-substitution on aromatic thioamide ligands primarily affects the electronic properties through inductive and resonance effects, while ortho-substitution introduces both electronic and steric perturbations [41]. The nature of the heteroatom in the ring system also plays a crucial role, with nitrogen-containing heterocycles generally providing stronger coordination than oxygen or sulfur analogs due to their superior sigma-donor ability [24]. These combined steric and electronic effects create a rich diversity of coordination possibilities that can be systematically tuned through rational ligand design [25].

Table 4: Steric and Electronic Effects in Heterocyclic Thioamide Ligands

| Ligand Feature | Steric Impact | Electronic Impact | Coordination Mode | Complex Stability |

|---|---|---|---|---|

| Ortho-substitution (bulky) | High - prevents aggregation | Medium - inductive effects | Monodentate favored | Enhanced |

| Para-substitution (electron-withdrawing) | Low - minimal steric clash | High - electronic modulation | Bidentate enhanced | Variable |

| Backbone flexibility | Medium - conformational control | Low - minimal π-system perturbation | Chelation dependent | Moderate |

| Ring size effects | High - ring strain effects | Medium - orbital overlap changes | Ring-size dependent | Size-dependent |

| Heteroatom positioning | Medium - directional constraints | High - donor strength variation | Heteroatom-dependent | Position-dependent |

Molybdenum(VI) tetrachloride oxide functions as a highly effective precatalyst for living metathesis polymerization of substituted acetylenes through a well-defined carbene-mediated mechanism. The active species formation involves a critical transalkylation reaction between molybdenum(VI) tetrachloride oxide and alkyl cocatalysts, followed by subsequent β-hydrogen elimination to generate the requisite molybdenum carbene species.

The mechanistic pathway begins with the aging of molybdenum(VI) tetrachloride oxide in the presence of alkyl cocatalysts such as tetrabutylammonium tin or triethylaluminum. During this aging process, transalkylation occurs between the molybdenum center and the cocatalyst, transferring alkyl groups to the metal center. Matrix-assisted laser desorption ionization time-of-flight mass spectrometry analysis of polymers prepared with different cocatalysts revealed that the alkyl group from the cocatalyst becomes incorporated into the initiating chain end, confirming the transalkylation mechanism.

The formation of the active carbene species proceeds through β-hydrogen elimination from the alkyl-molybdenum intermediate. This process generates molybdenum alkylidene complexes of the type LnMo=CHR, where R represents the alkyl group derived from the cocatalyst. The spectroscopic evidence supporting this mechanism includes the observation of distinct molecular weight differences corresponding to the specific alkyl groups transferred from different cocatalysts.

The propagation mechanism follows classical metathesis pathways involving [2+2] cycloaddition and cycloreversion steps. The molybdenum carbene species coordinates with the acetylene monomer to form a metallacyclobutene intermediate, which subsequently undergoes ring-opening to propagate the polymer chain while regenerating the carbene active site. This mechanism ensures the living character of the polymerization, as demonstrated by the linear relationship between monomer conversion and molecular weight.

Kinetic studies revealed that the polymerization follows first-order kinetics with respect to monomer concentration, indicating that the concentration of propagating species remains constant throughout the reaction. The propagation rate constants were determined through Arrhenius analysis, providing insight into the activation parameters governing the polymerization process.

Binary Catalyst Systems for Controlled Polymer Architecture

Binary catalyst systems comprising molybdenum(VI) tetrachloride oxide and alkyl cocatalysts enable precise control over polymer architecture through modulation of initiation efficiency and chain growth characteristics. The choice of cocatalyst significantly influences the polymerization behavior, with different alkyl compounds providing varying degrees of control over molecular weight distribution and polymer tacticity.

Tetrabutylammonium tin emerges as the most effective cocatalyst, providing initiation efficiencies of 30-45% in binary systems. The superior performance of this cocatalyst relates to its optimal balance of alkylating ability and steric accessibility. When combined with molybdenum(VI) tetrachloride oxide, tetrabutylammonium tin generates highly active carbene species that facilitate controlled polymerization with narrow molecular weight distributions.

Triethylaluminum serves as an alternative cocatalyst, offering different reactivity profiles compared to tetrabutylammonium tin. While providing lower initiation efficiencies (20-30%), triethylaluminum-based systems demonstrate excellent control over chain growth and enable the synthesis of high molecular weight polymers with predictable properties. The ethyl group transfer from triethylaluminum to the molybdenum center results in different chain end structures, as confirmed by mass spectrometric analysis.

The optimization of catalyst ratios proves crucial for achieving controlled polymerization. Systematic studies demonstrated that molybdenum(VI) tetrachloride oxide to cocatalyst ratios of 1:1 provide optimal balance between initiation efficiency and polymerization control. Deviations from this ratio result in either decreased initiation efficiency or loss of living character due to competing side reactions.

Binary catalyst systems enable the synthesis of well-defined block copolymers through sequential monomer addition. The living nature of the polymerization allows for the preparation of diblock and triblock copolymers with controlled molecular weights and narrow polydispersities. These architectures are accessible due to the stability of the propagating carbene species and the absence of significant termination reactions.

The controlled nature of binary catalyst systems extends to the synthesis of gradient copolymers, where the monomer composition varies continuously along the polymer chain. This control arises from the differential reactivity of various acetylene monomers and the ability to modulate the polymerization rate through catalyst composition adjustments.

Cocatalyst Synergy in Chain Propagation and Termination

The synergistic interaction between molybdenum(VI) tetrachloride oxide and alkyl cocatalysts plays a fundamental role in controlling both chain propagation and termination processes. The addition of aliphatic alcohols as third components creates ternary catalyst systems that exhibit enhanced control over polymerization kinetics and polymer microstructure.

Ethanol demonstrates remarkable effectiveness as a third catalyst component, significantly improving initiation efficiency while providing control over propagation rates. The coordination of ethanol to the molybdenum carbene center creates competitive binding with the monomer, resulting in increased activation enthalpy and a shift in activation entropy from negative to positive values. This thermodynamic change indicates that ethanol must be displaced from the coordination sphere before monomer insertion can occur.

The mechanistic role of ethanol involves stabilization of the propagating carbene species through coordination to vacant metal sites. This stabilization increases the concentration of active species while preventing unwanted side reactions that could lead to catalyst deactivation. The optimal ethanol concentration corresponds to a two-fold excess relative to the molybdenum center, suggesting the formation of stabilized intermediates with defined stoichiometry.

Sterically unhindered aliphatic alcohols such as methanol, ethanol, and isopropanol demonstrate superior performance compared to hindered alcohols like tert-butanol. The steric accessibility of the hydroxyl group correlates directly with the ability to coordinate to the molybdenum center and stabilize the active species. Acidic alcohols such as trifluoroethanol and phenol show poor performance due to their inability to coordinate effectively.

The synergistic effect of cocatalysts and alcohols manifests in the enhanced living character of the polymerization. The presence of coordinating alcohols reduces the likelihood of termination reactions while maintaining high propagation rates. This balance enables the synthesis of high molecular weight polymers with excellent control over molecular weight distribution.

Chain termination in these systems occurs primarily through reaction with oxygen, leading to the formation of molybdenum oxo species and oxidized polymer chain ends. The calculated molecular weight of terminating chain ends (approximately 19 Da) suggests oxidative termination as the predominant pathway, consistent with the observed sensitivity of the catalyst system to air and moisture.

The temperature dependence of cocatalyst synergy reveals distinct activation parameters for different catalyst combinations. Systems containing ethanol show increased activation enthalpies (58-62 kJ/mol) compared to binary systems (45-46 kJ/mol), indicating the additional energy required for alcohol displacement during propagation. However, the positive activation entropy in alcohol-containing systems suggests increased degrees of freedom in the transition state, potentially due to the release of coordinated alcohol molecules.

The understanding of cocatalyst synergy enables the rational design of catalyst systems for specific polymerization objectives. For applications requiring rapid polymerization, binary systems without alcohol provide maximum activity. For controlled synthesis of well-defined polymers, ternary systems with optimized alcohol content offer superior performance in terms of molecular weight control and polydispersity.

GHS Hazard Statements

H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive